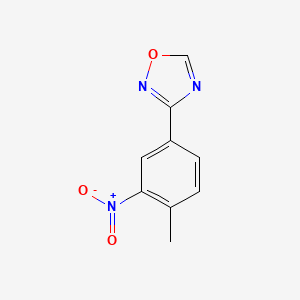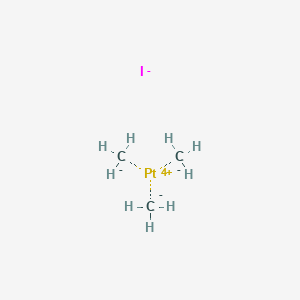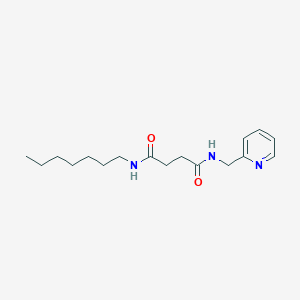![molecular formula C17H11N3O7 B12453021 4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate](/img/structure/B12453021.png)
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoindoline moiety, and a phenyl acetate group. Its molecular formula is C17H12N2O7, and it has a molecular weight of 356.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate typically involves multiple steps. One common method starts with the nitration of phthalic anhydride to produce 4-nitrophthalic anhydride. This intermediate is then reacted with urea to form 4-nitro-1,3-dioxoisoindoline. The final step involves the acetylation of the phenyl group using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the acetate group can produce various esters and amides .
Applications De Recherche Scientifique
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-1,3-dioxoisoindoline: Shares the dioxoisoindoline core but lacks the phenyl acetate group.
4-nitrophthalic anhydride: A precursor in the synthesis of the target compound.
N-(4-nitrophenyl)phthalimide: Similar structure but different functional groups.
Uniqueness
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C17H11N3O7 |
|---|---|
Poids moléculaire |
369.28 g/mol |
Nom IUPAC |
[4-[(5-nitro-1,3-dioxoisoindol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H11N3O7/c1-9(21)27-12-5-2-10(3-6-12)15(22)18-19-16(23)13-7-4-11(20(25)26)8-14(13)17(19)24/h2-8H,1H3,(H,18,22) |
Clé InChI |
OKQWACZKUDKTDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)
![2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)


![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12452985.png)
![4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B12452997.png)
![2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12453001.png)
![2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile](/img/structure/B12453006.png)
![2-{[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12453013.png)
